potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate
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Overview
Description
The compound with the identifier “potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate” involves specific chemical reactions and conditions. The preparation methods typically include the reaction of specific precursors under controlled conditions to yield the desired compound. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” involves large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactions, batch processing, and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving the compound with the identifier “this compound” include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound with the identifier “potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Properties
IUPAC Name |
potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.K/c1-8-9(2)20-14-11(8)12(17-15(21)18-14)16-13(19)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H2,16,17,18,19,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJILBAWVDKBED-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=S)NC(=C12)N=C(C3=CC=CC=C3)[O-])C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=NC(=S)NC(=C12)/N=C(/C3=CC=CC=C3)\[O-])C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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